Stereospecific Recognition by Mitochondrial Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases exhibit strict stereospecificity for branched-chain substrates. For the 2-methyl branched analog, purified human long-chain acyl-CoA dehydrogenase (LCAD) shows high activity with the S-enantiomer but no detectable activity with the R-enantiomer [1]. This stereospecificity principle underscores the critical importance of selecting the correct isomer for activity assays; while direct data for 9-methylpentadecanoyl-CoA stereoisomers is not available in the primary literature, the differential recognition of branched chains by ACADs highlights why generic or racemic mixtures cannot substitute for the specific isomer in mechanistic studies.
| Evidence Dimension | Enzymatic activity of LCAD on 2-methylpentadecanoyl-CoA stereoisomers |
|---|---|
| Target Compound Data | Not directly tested (data for 2-methyl analog) |
| Comparator Or Baseline | S-2-methylpentadecanoyl-CoA: 340 mU/mg protein; R-2-methylpentadecanoyl-CoA: 0 mU/mg protein (no activity) |
| Quantified Difference | Complete loss of activity with R-enantiomer |
| Conditions | Purified human LCAD, assay for α,β-dehydrogenation |
Why This Matters
This demonstrates that branched acyl-CoAs are not universally recognized; enzyme specificity is exquisitely sensitive to stereochemistry and branch position, making the correct isomer essential for reproducible and interpretable kinetic data.
- [1] Battaile, K. P., McKeown, B., & Vockley, J. (1998). Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2-methylpentadecanoyl-CoA. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1390(3), 333-338. View Source
